molecular formula C12H14O2 B14230766 1-(2-Hydroxy-5-methylphenyl)pent-3-en-1-one CAS No. 497097-12-8

1-(2-Hydroxy-5-methylphenyl)pent-3-en-1-one

Cat. No.: B14230766
CAS No.: 497097-12-8
M. Wt: 190.24 g/mol
InChI Key: VBSJTZRTGSUXMY-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-methylphenyl)pent-3-en-1-one is an organic compound with the molecular formula C12H14O2 It is known for its unique structure, which includes a hydroxy group and a methyl group attached to a phenyl ring, along with a pentenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-5-methylphenyl)pent-3-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base. For this compound, the reaction between 2-hydroxy-5-methylbenzaldehyde and pent-3-en-2-one in the presence of a base such as sodium hydroxide can yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-methylphenyl)pent-3-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the pentenone chain can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-methylbenzoic acid.

    Reduction: Formation of 1-(2-hydroxy-5-methylphenyl)pentan-1-ol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxy-5-methylphenyl)pent-3-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)pent-3-en-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxy-5-methylphenyl)-1,3-pentanedione
  • 1-(2-Hydroxy-5-methylphenyl)-3-phenyl-2-propen-1-one
  • 2-Hydroxy-5-methylacetophenone

Uniqueness

1-(2-Hydroxy-5-methylphenyl)pent-3-en-1-one is unique due to its specific structure, which combines a hydroxy group, a methyl group, and a pentenone chain. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its reactivity and potential biological activities set it apart from similar compounds, offering unique opportunities for scientific exploration.

Properties

CAS No.

497097-12-8

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-(2-hydroxy-5-methylphenyl)pent-3-en-1-one

InChI

InChI=1S/C12H14O2/c1-3-4-5-11(13)10-8-9(2)6-7-12(10)14/h3-4,6-8,14H,5H2,1-2H3

InChI Key

VBSJTZRTGSUXMY-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(=O)C1=C(C=CC(=C1)C)O

Origin of Product

United States

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